- Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies, European Journal of Medicinal Chemistry, 2017, 140, 293-304

Cas no 96797-15-8 (4-iodo-1-(triphenylmethyl)-1H-imidazole)

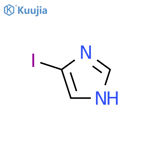

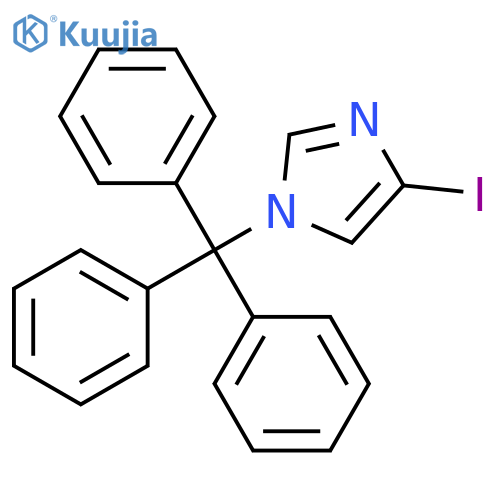

96797-15-8 structure

商品名:4-iodo-1-(triphenylmethyl)-1H-imidazole

CAS番号:96797-15-8

MF:C22H17IN2

メガワット:436.288257360458

MDL:MFCD02179542

CID:61864

PubChem ID:253660165

4-iodo-1-(triphenylmethyl)-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-1-tritylimidazole

- 4-Iodo-1-trityl-1H-imidazole

- 4-Iodo-1-(triphenylmethyl)imidazole

- N-trityl-4(5)-iodoimidazole

- 1-trityl-4-iodoimidazole

- 4-iodo-1-triphenylmethyl-1H-imidazole

- 4-Iodo-1-trityl-imidazole

- n1-trityl-4-iodoimidazole

- N-trityl-4-iodo-imidazole

- 4-iodo-1-(triphenylmethyl)-1H-imidazole

- DXJZJYPLPZEYBH-UHFFFAOYSA-N

- 1H-IMIDAZOLE, 4-IODO-1-(TRIPHENYLMETHYL)-

- PubChem8995

- 4-iodo-l-tritylimidazole

- 4-iodo-l-trityl-1H-imidazole

- 1-Trityl-4-io

- 4-Iodo-1-(triphenylmethyl)-1H-imidazole (ACI)

- 1-(Triphenylmethyl)-4-iodoimidazole

- 96797-15-8

- SY004443

- J-515545

- BCP17286

- I0890

- MFCD02179542

- CS-W008877

- AB11334

- Imidazole, 4-iodo-1-triphenylmethyl-

- AS-18627

- DB-001728

- 4-Iodo-1-trityl-1H-imidazole #

- (4-Iodo-1H-imidazol-1-yl)triphenylmethane

- 4-Iodo-1-(triphenylmethyl)-1H-imidazole; 1-(Triphenylmethyl)-4-iodoimidazole; 1-Trityl-4-iodoimidazole; 4-Iodo-1-trityl-1H-imidazole;

- 4-iodo-1-trityl-1 H-imidazole

- 4-Iodo-1-trityl-1H-imidazole, AldrichCPR

- 4-iodo-1-triphenylmethylimidazole

- DTXSID50347139

- SCHEMBL314095

- AKOS000278301

- 1-(2-benzhydrylphenyl)-4-iodo-imidazole

- AC-3338

-

- MDL: MFCD02179542

- インチ: 1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H

- InChIKey: DXJZJYPLPZEYBH-UHFFFAOYSA-N

- ほほえんだ: IC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=N1

計算された属性

- せいみつぶんしりょう: 436.04400

- どういたいしつりょう: 436.044

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 363

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.8

- 疎水性パラメータ計算基準値(XlogP): 5.5

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.4

- ゆうかいてん: 221.0 to 225.0 deg-C

- ふってん: 509.7°C at 760 mmHg

- フラッシュポイント: 262℃

- 屈折率: 1.653

- PSA: 17.82000

- LogP: 5.32790

4-iodo-1-(triphenylmethyl)-1H-imidazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S24/25

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

- リスク用語:R36/37/38

4-iodo-1-(triphenylmethyl)-1H-imidazole 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-iodo-1-(triphenylmethyl)-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A213135-250mg |

4-Iodo-1-trityl-1H-imidazole |

96797-15-8 | 97% | 250mg |

$5.0 | 2024-04-15 | |

| abcr | AB148903-10 g |

4-Iodo-1-tritylimidazole, 95%; . |

96797-15-8 | 95% | 10g |

€99.10 | 2023-05-09 | |

| eNovation Chemicals LLC | K10540-50g |

4-Iodo-1-tritylimidazole |

96797-15-8 | 97% | 50g |

$660 | 2024-05-24 | |

| eNovation Chemicals LLC | D631443-100g |

4-Iodo-1-tritylimidazole |

96797-15-8 | 97% | 100g |

$600 | 2024-06-05 | |

| TRC | I724850-10g |

4-Iodo-1-tritylimidazole |

96797-15-8 | 10g |

$ 195.00 | 2022-06-04 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0828-250g |

4-IODO-1-(TRIPHENYLMETHYL)-1H-IMIDAZOLE |

96797-15-8 | 95% | 250g |

$400 | 2023-09-07 | |

| Fluorochem | 019056-25g |

4-Iodo-1-tritylimidazole |

96797-15-8 | 95% | 25g |

£156.00 | 2022-02-28 | |

| Ambeed | A213135-25g |

4-Iodo-1-trityl-1H-imidazole |

96797-15-8 | 97% | 25g |

$44.0 | 2024-08-02 | |

| Chemenu | CM187183-10g |

4-Iodo-1-trityl-1H-imidazole |

96797-15-8 | 95+% | 10g |

$61 | 2021-08-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I97180-5g |

4-Iodo-1-(triphenylmethyl)-1H-imidazole |

96797-15-8 | 5g |

¥218.0 | 2021-09-09 |

4-iodo-1-(triphenylmethyl)-1H-imidazole 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 24 h, 20 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 14 h, rt

1.2 Solvents: Water ; 20 min, rt

1.2 Solvents: Water ; 20 min, rt

リファレンス

- Preparation of nitrogen-containing heteroaryl compounds as autotaxin inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1.5 h, reflux; cooled

リファレンス

- 4-Benzyl-1H-imidazoles with Oxazoline Termini as Histamine H3 Receptor Agonists, Journal of Medicinal Chemistry, 2008, 51(10), 2944-2953

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Potassium triiodide Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: 1-Butanol ; 36 h, rt

1.3 Reagents: Triethylamine Solvents: Dimethylformamide

1.2 Reagents: Sodium sulfite Solvents: 1-Butanol ; 36 h, rt

1.3 Reagents: Triethylamine Solvents: Dimethylformamide

リファレンス

- Azido and desamino analogs of the marine natural product oroidin, Zeitschrift fuer Naturforschung, 2023, 78(3-4), 181-187

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 22 h, 20 - 25 °C

リファレンス

- Preparation of (2-(1H-imidazol-4-yl)phenyl)methanol, China, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C

1.2 16 h, rt

1.2 16 h, rt

リファレンス

- Preparation of cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds as indole-amine-2,3-dioxygenase (IDO) antagonists for the treatment of cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 3 h, 70 °C

リファレンス

- 6,7-heterocyclic fused 5H-pyrrolo[1,2-c]imidazole derivatives and their use as indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TD02) modulators, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 17 h, 25 °C

リファレンス

- Preparation of substituted 1-benzyl-1H-imidazole derivatives as aldosterone synthase inhibitors, Japan, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; rt; 1 h, 70 °C

リファレンス

- Preparation of imidazo-pyrrolo-pyridinyl derivatives as IDO and TDO inhibitors for the treatment of IDO - and TDO - mediated diseases, United Kingdom, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 17 h, 25 °C

リファレンス

- Preparation of aralkyl-imidazoles as aldosterone synthase inhibitors, Japan, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 17 h, 25 °C

リファレンス

- Preparation of radioactive halogen-labeled 1-benzyl-1H-imidazole compounds as diagnostic imaging agents, Japan, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 24 h, rt

リファレンス

- Preparation of C12 modified erythromycin macrolides and ketolides having antibacterial activity, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dimethylacetamide ; rt → 0 °C; 0 °C; 0 °C → rt; 48 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Preparation of heteroarylmorpholinyltriazine derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt; 24 h, rt

リファレンス

- Imidazoisoindole compound as IDO1 inhibitor, and preparing method and application thereof, China, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; overnight, rt → 80 °C

リファレンス

- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 48 h, rt

リファレンス

- Preparation of macrolide pyridyl substituted erythromycin ketolide analogs as antibiotics, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 48 h, rt

リファレンス

- Preparation of fused imidazole compounds as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 20 °C

リファレンス

- Design and synthesis of indoleamine 2,3- Dioxygenase 1 inhibitors and evaluation of their use as anti-tumor agents, Molecules, 2019, 24(11),

4-iodo-1-(triphenylmethyl)-1H-imidazole Raw materials

4-iodo-1-(triphenylmethyl)-1H-imidazole Preparation Products

4-iodo-1-(triphenylmethyl)-1H-imidazole 関連文献

-

Rima Lahiri,Alafia A. Ansari,Yashwant D. Vankar Chem. Soc. Rev. 2013 42 5102

-

Victor Lee Org. Biomol. Chem. 2019 17 9095

-

3. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazolesBrian Iddon,Nazir Khan J. Chem. Soc. Perkin Trans. 1 1987 1445

96797-15-8 (4-iodo-1-(triphenylmethyl)-1H-imidazole) 関連製品

- 583-40-4(7H-Purine-8-thiol)

- 2649086-04-2(1-Chloro-2,4-difluoro-3-(isocyanatomethyl)benzene)

- 1341426-71-8(6-(tert-butoxy)hexyl(methyl)amine)

- 2228471-45-0(5-(2-amino-2-methylpropyl)-3-methoxybenzene-1,2-diol)

- 1261993-47-8(2-(4-methyl-2-thienyl)benzoic Acid)

- 1214323-88-2((2'-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanamine)

- 1361532-33-3(3-Amino-2-fluoro-5-(3,4,5-trichlorophenyl)pyridine)

- 41935-72-2(4,6-Dimethoxypyridine-3-carbonitrile)

- 887576-07-0(methyl 3-(2-nitroethyl)thiophene-2-carboxylate)

- 898778-29-5(Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate)

推奨される供給者

atkchemica

(CAS:96797-15-8)4-iodo-1-(triphenylmethyl)-1H-imidazole

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:96797-15-8)4-iodo-1-(triphenylmethyl)-1H-imidazole

清らかである:99%

はかる:100g

価格 ($):158.0